molecular formula C17H28O3 B14166190 6,6-Diethoxyhexoxymethylbenzene CAS No. 7356-06-1

6,6-Diethoxyhexoxymethylbenzene

Cat. No.: B14166190
CAS No.: 7356-06-1
M. Wt: 280.4 g/mol
InChI Key: LLUDPHAETRUJBA-UHFFFAOYSA-N
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Description

6,6-Diethoxyhexoxymethylbenzene is an organic compound with the molecular formula C17H28O3 It is a derivative of benzene, featuring a hexoxymethyl group substituted with two ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Diethoxyhexoxymethylbenzene typically involves the reaction of benzene derivatives with ethoxyhexoxymethyl reagents under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where benzene reacts with 6,6-diethoxyhexoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

6,6-Diethoxyhexoxymethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as halides or amines replace the ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halide substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halides, amines.

Scientific Research Applications

6,6-Diethoxyhexoxymethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6,6-Diethoxyhexoxymethylbenzene exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethoxyhexoxymethylbenzene: Similar structure but with methoxy groups instead of ethoxy groups.

    6,6-Diethoxyhexoxymethylcyclohexane: Similar structure but with a cyclohexane ring instead of a benzene ring.

Uniqueness

6,6-Diethoxyhexoxymethylbenzene is unique due to its specific substitution pattern and the presence of ethoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

7356-06-1

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

IUPAC Name

6,6-diethoxyhexoxymethylbenzene

InChI

InChI=1S/C17H28O3/c1-3-19-17(20-4-2)13-9-6-10-14-18-15-16-11-7-5-8-12-16/h5,7-8,11-12,17H,3-4,6,9-10,13-15H2,1-2H3

InChI Key

LLUDPHAETRUJBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCCCCOCC1=CC=CC=C1)OCC

Origin of Product

United States

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